molecular formula C23H21NO2 B11031772 (1E)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11031772
M. Wt: 343.4 g/mol
InChI Key: VYTVSDPKDDXLKE-XDHOZWIPSA-N
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Description

4,4,6,8-Tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrroloquinoline core, which is a fused heterocyclic system, and is substituted with multiple methyl groups and a phenylethylidene moiety.

Properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

(3E)-6,9,11,11-tetramethyl-3-phenacylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C23H21NO2/c1-14-10-17-15(2)13-23(3,4)24-21(17)18(11-14)19(22(24)26)12-20(25)16-8-6-5-7-9-16/h5-13H,1-4H3/b19-12+

InChI Key

VYTVSDPKDDXLKE-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C\C(=O)C4=CC=CC=C4)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(=O)C4=CC=CC=C4)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8-tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrroloquinoline precursor with a phenylacetyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,6,8-Tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrroloquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,4,6,8-tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the pyrroloquinoline core is significant for its interaction with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4,4,6,8-tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,6,8-Tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • 4,4,6,8-Tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives
  • Other pyrroloquinoline derivatives

Uniqueness

The uniqueness of 4,4,6,8-tetramethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific substitution pattern and the presence of the phenylethylidene moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

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